

Spectroscopic Profile of p-Chlorophenacyl Thiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-chlorophenacyl thiocyanate*

Cat. No.: *B102746*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-chlorophenacyl thiocyanate (also known as 1-(4-chlorophenyl)-2-thiocyanatoethanone), a molecule of interest in synthetic chemistry and drug discovery. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques.

Core Spectroscopic Data

The structural confirmation and purity assessment of p-chlorophenacyl thiocyanate rely on a combination of spectroscopic methods. The data compiled from various sources are summarized below.

Table 1: NMR Spectroscopic Data for p-Chlorophenacyl Thiocyanate

Nucleus	Solvent	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz	Assignment
^1H	CDCl_3	~7.90	Doublet	~8.5	2H, Aromatic (ortho to C=O)
		~7.50	Doublet	~8.5	2H, Aromatic (meta to C=O)
		~4.70	Singlet	-	2H, Methylene (-CH ₂ -)
^{13}C	CDCl_3	~190	-	-	Carbonyl (C=O)
		~140	-	-	Aromatic (C-Cl)
		~134	-	-	Aromatic (C=O)
		~130	-	-	Aromatic (CH, ortho to C=O)
		~129	-	-	Aromatic (CH, meta to C=O)
		~112	-	-	Thiocyanate (-SCN)
		~40	-	-	Methylene (-CH ₂ -)

Note: The chemical shifts are approximate and can vary slightly based on the specific experimental conditions.

Table 2: IR Spectroscopic Data for p-Chlorophenacyl Thiocyanate

Vibrational Mode	Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
C≡N stretch	Thiocyanate	~2150	Strong, Sharp
C=O stretch	Ketone	~1690	Strong
C=C stretch	Aromatic Ring	~1600, ~1480	Medium
C-Cl stretch	Aryl Halide	~1090	Strong
C-H stretch	Aromatic	~3100-3000	Medium
C-H stretch	Methylene	~2950-2850	Weak

Table 3: Mass Spectrometry Data for p-Chlorophenacyl Thiocyanate

Ionization Mode	Adduct	Calculated m/z	Observed m/z	Fragment Ions (m/z)
Electrospray (ESI)	[M+H] ⁺	211.99	-	139 (p-chlorobenzoyl cation), 111 (chlorophenyl cation)
	[M+Na] ⁺	233.97	-	
	[M-H] ⁻	209.98	-	

Note: Experimentally observed m/z values were not available in the searched literature. The fragment ions are predicted based on the structure.

Experimental Protocols

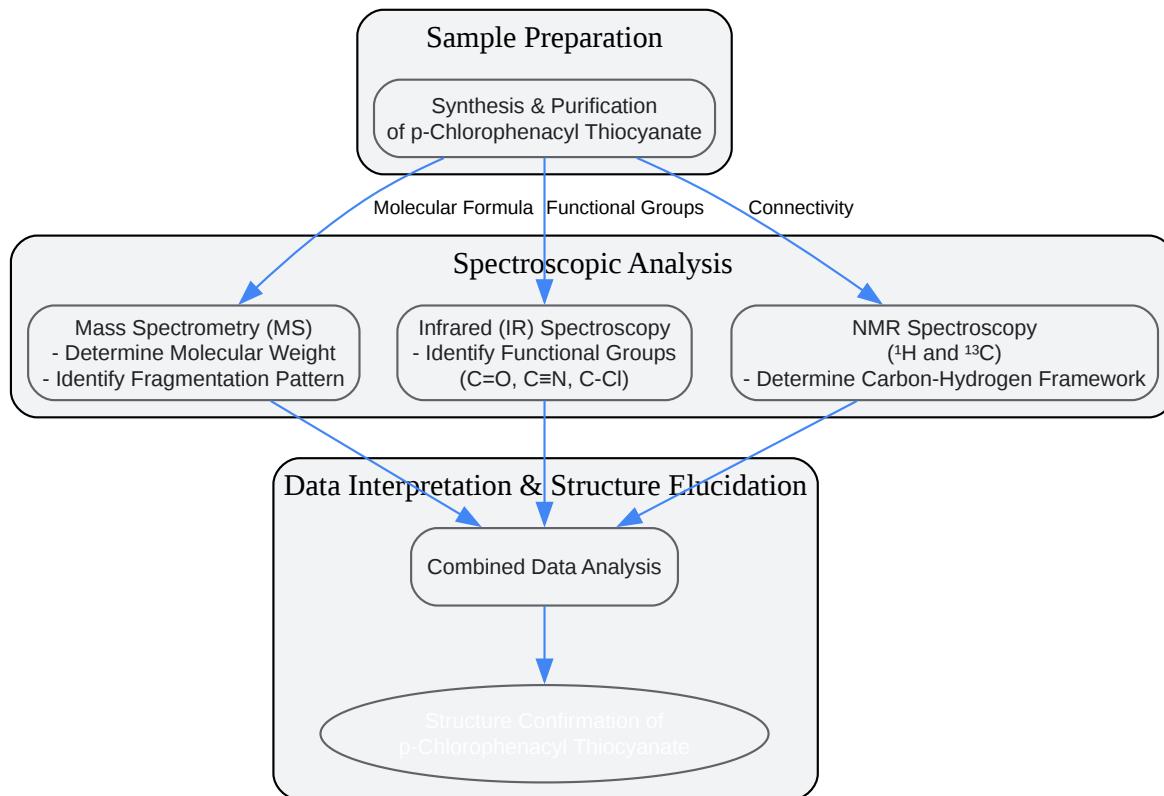
The following sections detail the generalized procedures for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis

of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of approximately 5-10 mg of p-chlorophenacyl thiocyanate is dissolved in about 0.7 mL of deuterated chloroform (CDCl_3). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons.
- ^1H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy


- Sample Preparation: A small amount of the solid p-chlorophenacyl thiocyanate is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the clean ATR crystal is first collected. The sample spectrum is then recorded over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of p-chlorophenacyl thiocyanate is prepared in a suitable solvent such as acetonitrile or methanol (approximately 1 mg/mL).
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used. The instrument can be a standalone spectrometer or coupled with a liquid chromatography system (LC-MS).
- Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or LC elution. The mass spectrum is acquired in both positive and negative ion modes over a relevant mass-to-charge (m/z) range.
- Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of p-chlorophenacyl thiocyanate.

[Click to download full resolution via product page](#)

Spectroscopic analysis workflow for p-chlorophenacyl thiocyanate.

This structured approach, combining data from multiple spectroscopic techniques, allows for the unambiguous identification and characterization of p-chlorophenacyl thiocyanate, which is crucial for its application in research and development.

- To cite this document: BenchChem. [Spectroscopic Profile of p-Chlorophenacyl Thiocyanate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b102746#p-chlorophenacyl-thiocyanate-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com